2-Methyl-2-(pyridin-2-yl)propan-1-ol
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Overview
Description
2-Methyl-2-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine and is characterized by the presence of a hydroxyl group attached to a carbon atom that is also bonded to a methyl group and a pyridin-2-yl group
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.
Mode of Action
This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation of collagen molecules, potentially affecting the structure and function of tissues where collagen is a key component.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of collagen prolyl-4-hydroxylase. This could result in altered collagen synthesis , potentially leading to changes in the structure and function of collagen-rich tissues . .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(pyridin-2-yl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(pyridin-2-yl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2-Pyridinyl)-2-propanol: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
2-Methyl-2-(pyridin-2-yl)propan-1-ol is unique due to its specific combination of a hydroxyl group and a pyridin-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-pyridin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGDXFIDIGZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34995-30-7 |
Source
|
Record name | 2-methyl-2-(pyridin-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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